Cas no 120679-86-9 (Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]-)

Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]-, is a substituted urea derivative characterized by its butyl and morpholinoethyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of biologically active molecules. The presence of the morpholine moiety enhances its solubility and reactivity, making it suitable for applications in medicinal chemistry and drug design. Its structural features allow for further functionalization, enabling the synthesis of more complex derivatives. The compound is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its chemical reactivity. Its stability and purity are critical for reproducible results in research applications.
Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]- structure
120679-86-9 structure
Product Name:Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]-
CAS No:120679-86-9
MF:C11H23N3O2
MW:229.319222688675
CID:3684680
PubChem ID:1632256
Update Time:2025-05-19

Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]-
    • 1-butyl-3-(2-morpholinoethyl)urea
    • DTXSID901323414
    • STK525162
    • CS-0363838
    • 120679-86-9
    • 1-butyl-3-(2-morpholin-4-ylethyl)urea
    • 1-Butyl-3-(2-morpholin-4-yl-ethyl)urea
    • MLS000776014
    • BBL028934
    • SMR000440014
    • HMS2778O14
    • 1-Butyl-3-(2-morpholin-4-yl-ethyl)-urea
    • 3-butyl-1-[2-(morpholin-4-yl)ethyl]urea
    • VS-09032
    • CHEMBL1485759
    • starbld0049903
    • 1-butyl-3-[2-(morpholin-4-yl)ethyl]urea
    • AKOS005459023
    • Inchi: 1S/C11H23N3O2/c1-2-3-4-12-11(15)13-5-6-14-7-9-16-10-8-14/h2-10H2,1H3,(H2,12,13,15)
    • InChI Key: HOCAGJKQUJUQAL-UHFFFAOYSA-N
    • SMILES: N(CCCC)C(NCCN1CCOCC1)=O

Computed Properties

  • Exact Mass: 229.17902698Da
  • Monoisotopic Mass: 229.17902698Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 53.6Ų

Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]- Pricemore >>

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Additional information on Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]-

Introduction to Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]- (CAS No: 120679-86-9)

Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]-, identified by its CAS number 120679-86-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their versatile applications in drug development and biochemical studies. The unique structural features of Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]- make it a valuable candidate for various scientific investigations, particularly in the realm of medicinal chemistry.

The molecular structure of this compound consists of a urea backbone substituted with a butyl group at one end and a [2-(4-morpholinyl)ethyl] group at the other. This configuration imparts specific chemical properties that are highly relevant to its potential applications. The presence of the morpholine moiety, in particular, is noteworthy as morpholine derivatives are known for their biological activity and are frequently incorporated into pharmaceutical agents due to their ability to enhance solubility and stability.

In recent years, there has been a surge in research focused on the development of novel urea-based compounds for their therapeutic potential. The compound Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]- has been explored in several preclinical studies for its potential role in modulating biological pathways associated with inflammation and pain management. Its unique chemical properties suggest that it may interact with target proteins in a manner that could lead to the development of new treatments for chronic inflammatory conditions.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The versatility of the urea functional group allows for modifications that can fine-tune its pharmacological properties. For instance, researchers have investigated derivatives of this compound that exhibit enhanced binding affinity to specific enzymes and receptors. These findings are particularly relevant in the context of developing targeted therapies that can selectively interact with disease-causing molecules.

The morpholine group in the structure of Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]- also contributes to its overall pharmacological profile. Morpholine derivatives are known to possess favorable pharmacokinetic properties, including improved bioavailability and reduced toxicity. This makes them attractive candidates for clinical development. In fact, several morpholine-based drugs have already been approved for various therapeutic uses, underscoring the importance of this structural motif in medicinal chemistry.

Recent advancements in computational chemistry have further enhanced the understanding of how Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]- interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to certain enzymes implicated in metabolic disorders. These insights have opened up new avenues for research into potential treatments for conditions such as diabetes and obesity. By leveraging computational tools, scientists can predict the binding modes and affinities of this compound with high accuracy, thereby accelerating the drug discovery process.

In addition to its therapeutic potential, Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]- has also been explored for its role in biochemical research. Its unique structure makes it a useful tool for studying enzyme mechanisms and protein-protein interactions. Researchers have utilized this compound to develop probes that can visualize and manipulate biological processes at the molecular level. Such studies are crucial for gaining a deeper understanding of complex biological systems and may lead to the discovery of novel therapeutic targets.

The synthesis of Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]- represents another area of interest within the chemical community. The development of efficient synthetic routes is essential for producing this compound in sufficient quantities for both research and clinical purposes. Recent innovations in synthetic methodologies have enabled the production of high-purity samples with greater ease and efficiency. These advancements are critical for ensuring that researchers have access to reliable materials for their studies.

The future prospects for Urea, N-butyl-N'-[2-(4-morpholinyl)ethyl]- are promising, with ongoing research suggesting its potential applicability in multiple therapeutic areas. As our understanding of biological systems continues to evolve, it is likely that new uses will be discovered for this versatile compound. The combination of its unique structural features and favorable pharmacological properties positions it as a valuable asset in the ongoing quest to develop innovative treatments for human diseases.

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